molecular formula C11H12N2O2 B13695160 5-Benzyl-1-methylimidazolidine-2,4-dione

5-Benzyl-1-methylimidazolidine-2,4-dione

Cat. No.: B13695160
M. Wt: 204.22 g/mol
InChI Key: WONOKHKXNTZXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is a derivative of imidazolidine-2,4-dione, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-methylimidazolidine-2,4-dione typically involves the condensation of benzyl and urea. One common method is the Biltz synthesis, which involves the following steps :

  • Dissolve 0.8 g of benzyl (0.25 mole) and 0.4 g of urea (0.25 mole) in 12 ml of ethanol.
  • Add 25 ml of a 2.5 M NaOH solution to the mixture.
  • Reflux the mixture for 2 hours.
  • Pour the reaction mixture into icy water.
  • Filter the resulting precipitate and acidify the filtrate with HCl.
  • Collect, dry, and recrystallize the product using ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure high purity and yield, suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted imidazolidine compounds.

Scientific Research Applications

5-Benzyl-1-methylimidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-9(10(14)12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOKHKXNTZXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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